![molecular formula C13H17ClO2 B2452284 [4-(Chloromethyl)phenyl] 4-methylpentanoate CAS No. 1260781-28-9](/img/structure/B2452284.png)
[4-(Chloromethyl)phenyl] 4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Chloromethyl)phenyl] 4-methylpentanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research for its unique properties and functions.
Mécanisme D'action
The mechanism of action of [4-(Chloromethyl)phenyl] 4-methylpentanoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of certain compounds. It is also known to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
[4-(Chloromethyl)phenyl] 4-methylpentanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, including E. coli and Candida albicans. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(Chloromethyl)phenyl] 4-methylpentanoate is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, drug discovery, and microbiology. However, one of the limitations of this compound is its toxicity. It is important to handle it with care and to use appropriate safety measures when working with it in the laboratory.
Orientations Futures
There are several future directions for research involving [4-(Chloromethyl)phenyl] 4-methylpentanoate. One area of interest is its potential as a treatment for inflammatory diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a starting material for the synthesis of new compounds with unique properties and functions. Finally, more research is needed to fully understand the toxicity of this compound and to develop appropriate safety measures for its use in the laboratory.
In conclusion, [4-(Chloromethyl)phenyl] 4-methylpentanoate is a versatile and widely used compound in scientific research. Its unique properties and functions make it a valuable tool in organic synthesis, drug discovery, and microbiology. However, its toxicity requires careful handling and appropriate safety measures in the laboratory. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for inflammatory diseases and as a starting material for the synthesis of new compounds.
Méthodes De Synthèse
The synthesis of [4-(Chloromethyl)phenyl] 4-methylpentanoate involves the reaction between 4-(Chloromethyl)benzoic acid and 4-methylpentanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure. The resulting product is a white crystalline powder with a melting point of 55-57℃.
Applications De Recherche Scientifique
[4-(Chloromethyl)phenyl] 4-methylpentanoate is widely used in scientific research for its unique properties and functions. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various esters and amides. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
[4-(chloromethyl)phenyl] 4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIOTSFZMTQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404220 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)
![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)
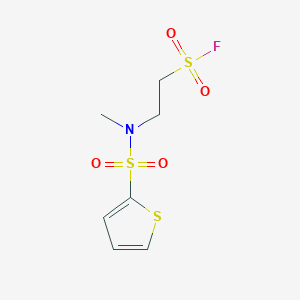

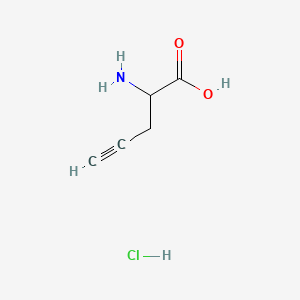
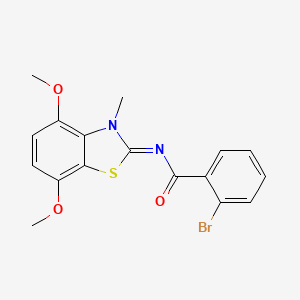
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
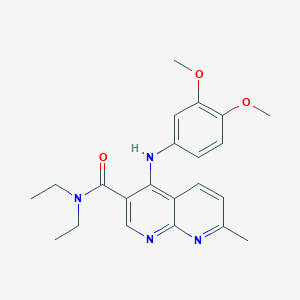
amine](/img/structure/B2452212.png)

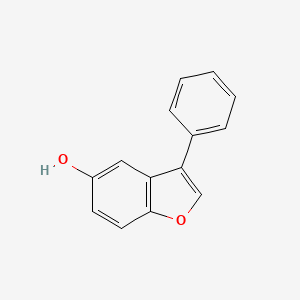
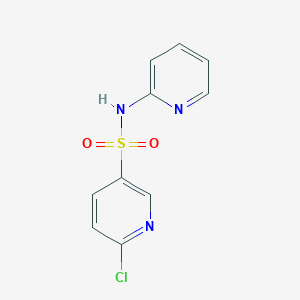
![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)